N-[2-(Isopropylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride
Overview
Description
N-[2-(Isopropylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of an isopropylamino group, an oxoethyl group, and a hydrazinecarboxamide moiety. This compound is of interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Isopropylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride typically involves the following steps:
Formation of the Isopropylamino Group: The initial step involves the reaction of isopropylamine with an appropriate precursor to introduce the isopropylamino group.
Introduction of the Oxoethyl Group: This step involves the incorporation of an oxoethyl group through a suitable reaction, such as an acylation or alkylation reaction.
Formation of the Hydrazinecarboxamide Moiety: The final step involves the reaction of the intermediate compound with hydrazine to form the hydrazinecarboxamide moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Controlled Reaction Conditions: Maintaining specific temperatures, pressures, and pH levels to optimize the reaction efficiency.
Purification Processes: Utilizing techniques such as crystallization, filtration, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Isopropylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropylamino or hydrazinecarboxamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[2-(Isopropylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(Isopropylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Cellular Processes: Influencing cellular processes such as apoptosis, cell proliferation, and signal transduction.
Comparison with Similar Compounds
N-[2-(Isopropylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride can be compared with other similar compounds, such as:
Isoprenaline: A sympathomimetic medication used in the treatment of cardiac disorders.
Belotecan: A chemotherapy drug used for small-cell lung cancer and ovarian cancer.
These compounds share structural similarities but differ in their specific applications and mechanisms of action
Properties
IUPAC Name |
2-(hydrazinecarbonylamino)-N-propan-2-ylacetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.ClH/c1-4(2)9-5(11)3-8-6(12)10-7;/h4H,3,7H2,1-2H3,(H,9,11)(H2,8,10,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXOILUWMDLXSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CNC(=O)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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